molecular formula C20H22BrN5O B2993013 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1797576-14-7

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2993013
CAS No.: 1797576-14-7
M. Wt: 428.334
InChI Key: FJXAYQYBPKHQFP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a cyanopyrazinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and cyanopyrazinyl intermediates. The key steps include:

    Formation of the Cyanopyrazinyl Group: This involves the reaction of pyrazine with a suitable cyanating agent.

    Coupling Reaction: The bromophenyl and cyanopyrazinyl intermediates are coupled with a piperidinyl derivative under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide
  • 3-(2-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Uniqueness

Compared to similar compounds, 3-(2-bromophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O/c21-17-4-2-1-3-16(17)5-6-19(27)25-14-15-7-11-26(12-8-15)20-18(13-22)23-9-10-24-20/h1-4,9-10,15H,5-8,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXAYQYBPKHQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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